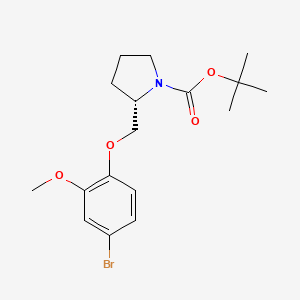
(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24BrNO4 and its molecular weight is 386.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. Its unique structural features, including a pyrrolidine ring, a tert-butyl ester group, and a brominated phenoxy methyl group, confer specific biological activities that make it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure allows for various interactions with biological targets, which include:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions are crucial for modulating the activity of enzymes and receptors, potentially leading to enzyme inhibition or receptor binding capabilities.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. This section summarizes the findings from various studies:
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes. For instance, similar compounds in the pyrrolidine class have shown inhibitory effects on α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. This suggests that this compound may also possess similar inhibitory properties .
Receptor Binding
The presence of the bromine atom in the phenoxy group enhances the compound's reactivity and specificity towards certain receptors. This specificity is vital for potential therapeutic applications, especially in targeting diseases where receptor modulation plays a key role.
Case Studies
Several studies have highlighted the biological implications of compounds structurally related to this compound:
- Anti-Diabetic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in glucose metabolism, indicating potential anti-diabetic properties.
- Anti-Cancer Properties : Certain derivatives have exhibited anti-cancer activity by inhibiting microtubule assembly, which is crucial for cancer cell proliferation .
- Neurotransmitter Modulation : Some related compounds act as positive modulators of neurotransmitter receptors, suggesting that this compound could influence neurological pathways .
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity based on halogen substitution:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-tert-butyl 2-((4-chloro-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate | Chlorine instead of bromine | Varies; may affect reactivity |
| (S)-tert-butyl 2-((4-fluoro-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate | Fluorine instead of bromine | Enhanced metabolic stability |
| (S)-tert-butyl 2-((4-iodo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate | Iodine instead of bromine | Altered steric interactions |
The presence of bromine in this compound is particularly significant as it facilitates specific interactions that are not possible with other halogens, influencing both reactivity and biological properties .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[(4-bromo-2-methoxyphenoxy)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(20)19-9-5-6-13(19)11-22-14-8-7-12(18)10-15(14)21-4/h7-8,10,13H,5-6,9,11H2,1-4H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRQJWDPWLZNFH-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=C(C=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1COC2=C(C=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














